![molecular formula C10H14N2O3S3 B052035 5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide CAS No. 122266-90-4](/img/structure/B52035.png)
5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as METTS, and it belongs to the class of sulfonamide compounds. The unique structure of METTS makes it an attractive candidate for various biomedical applications, such as cancer treatment, anti-inflammatory therapy, and imaging.
Mécanisme D'action
The exact mechanism of action of METTS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. METTS has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer treatment.
Effets Biochimiques Et Physiologiques
METTS has been shown to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, METTS has been shown to reduce oxidative stress and improve mitochondrial function. METTS has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using METTS in lab experiments is its potency and specificity. METTS has been shown to have a high degree of selectivity towards cancer cells, making it a potentially effective cancer treatment with fewer side effects than traditional chemotherapy drugs. However, one limitation of using METTS in lab experiments is its complex synthesis process, which may limit its availability for widespread use in research.
Orientations Futures
There are several potential future directions for research on METTS. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of the therapeutic properties of METTS, such as its anti-tumor and anti-inflammatory activities. Additionally, further studies are needed to fully understand the mechanism of action of METTS and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of METTS involves several steps, starting with the synthesis of a key intermediate compound, 2-mercaptothiophene. The intermediate is then subjected to a series of reactions to form the final product, METTS. The synthesis of METTS is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
METTS has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of METTS is in cancer treatment. Studies have shown that METTS exhibits potent anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. METTS has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
122266-90-4 |
|---|---|
Nom du produit |
5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide |
Formule moléculaire |
C10H14N2O3S3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-[(2-methoxyethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S3/c1-15-3-2-12-6-8-4-7-5-9(18(11,13)14)17-10(7)16-8/h4-5,12H,2-3,6H2,1H3,(H2,11,13,14) |
Clé InChI |
XQWLZDZVIBNJRP-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
SMILES canonique |
COCCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)
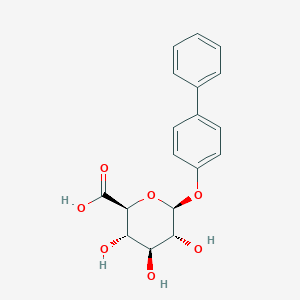
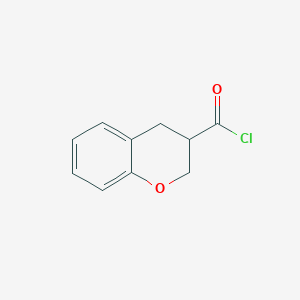
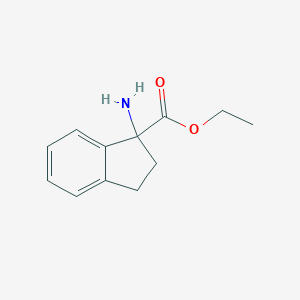
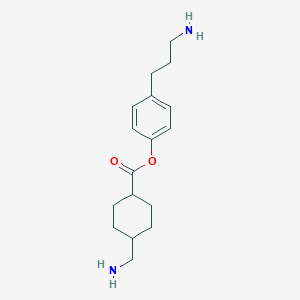
![5H-dibenzo[b,f]azepin-2-ol](/img/structure/B51969.png)
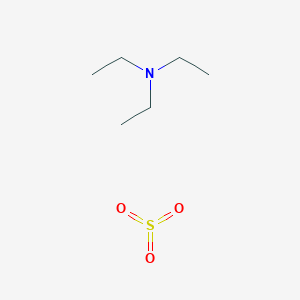
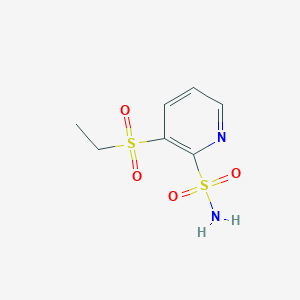
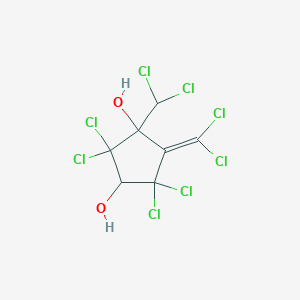
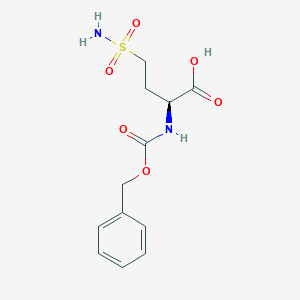
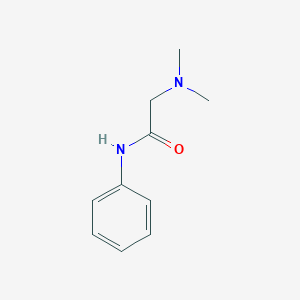
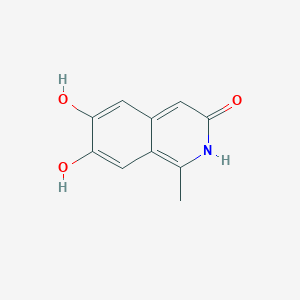
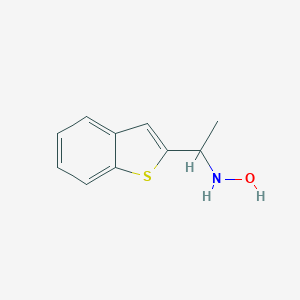
![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)